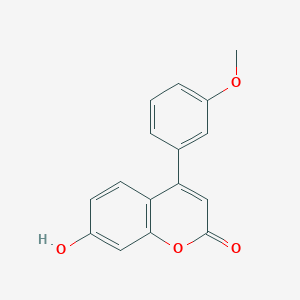
7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one, also known as a derivative of coumarin, is a naturally occurring compound found in various plants. It belongs to the class of organic compounds known as chromones, which are characterized by a benzopyran ring system. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method includes the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, the condensation of 3-methoxyphenol with ethyl acetoacetate in the presence of sulfuric acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: This compound exhibits significant antioxidant and antimicrobial activities.
Medicine: It has potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders.
Industry: It is used in the production of dyes, perfumes, and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tyrosinase and cyclooxygenase, which are involved in melanin synthesis and inflammation, respectively. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Similar in structure but with a methyl group instead of a methoxy group.
7-hydroxy-4-phenylcoumarin: Contains a phenyl group instead of a methoxyphenyl group.
6-acetyl-7-hydroxy-4-methylcoumarin: Has an acetyl group at the 6-position and a methyl group at the 4-position
Uniqueness
7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-hydroxy-4-(3-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O4/c1-19-12-4-2-3-10(7-12)14-9-16(18)20-15-8-11(17)5-6-13(14)15/h2-9,17H,1H3 |
InChI Key |
QJNVCLNTGRESDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)OC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















